Physicochemical Profiling of 3-Phenyloctane: A Technical Guide
Physicochemical Profiling of 3-Phenyloctane: A Technical Guide
Executive Summary
3-Phenyloctane (CAS: 18335-15-4) is a branched alkylbenzene characterized by a phenyl group attached to the C3 position of an octane chain. In drug development and industrial chemistry, it serves as a critical model for understanding the lipophilicity and metabolic fate of branched hydrophobic pharmacophores. Unlike its linear isomer (1-phenyloctane), the 3-phenyl isomer possesses a chiral center and a tertiary benzylic carbon, significantly altering its steric profile, metabolic susceptibility, and fluid dynamics.
This guide provides a rigorous analysis of its physicochemical properties, synthesis challenges, and biological relevance, specifically tailored for applications in surrogate fuel modeling and lipophilic drug design.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a benzene ring substituted with a 1-ethylhexyl group.[1] The presence of the phenyl group at C3 creates a chiral center, resulting in two enantiomers (R and S). In standard Friedel-Crafts synthesis, the product is typically a racemic mixture.
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | (1-Ethylhexyl)benzene; 3-Phenyloctane |
| CAS Number | 18335-15-4 |
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol |
| SMILES | CCCCCC(CC)C1=CC=CC=C1 |
| InChIKey | XEYWPMIXBVMRLE-UHFFFAOYSA-N |
| Chirality | Yes (C3 position) |
Physicochemical Properties[1][2][6][7][8][9]
The following data aggregates experimental values and high-confidence computational models (XLogP3) relevant for solubility and distribution profiling.
Table 2: Physicochemical Constants
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless oil at room temperature. |
| Boiling Point | ~245–255 °C | Estimated based on 1-phenyloctane (261°C) and branching effects [1]. |
| Density | 0.86 ± 0.02 g/mL | Typical for C14 alkylbenzenes [2]. |
| LogP (Lipophilicity) | 5.8 | Highly lipophilic; indicates high BBB permeability potential but poor aqueous solubility [3]. |
| Water Solubility | < 0.1 mg/L | Practically insoluble; requires surfactant or co-solvent (e.g., DMSO) for bioassays. |
| Refractive Index | ~1.48 | Consistent with aromatic hydrocarbon standards. |
Scientific Insight: Lipophilicity & Bioavailability
With a LogP of 5.8, 3-phenyloctane falls outside the ideal "Rule of 5" space (LogP < 5) for oral bioavailability, suggesting rapid sequestration into adipose tissue in in vivo models. However, as a fragment in larger drug molecules, the 1-ethylhexylbenzene moiety provides significant hydrophobic binding energy.
Synthesis & Impurity Profile
The synthesis of 3-phenyloctane is classically achieved via Friedel-Crafts Alkylation .[2] However, this method is non-selective, yielding a mixture of positional isomers (2-, 3-, and 4-phenyloctane) due to carbocation rearrangements.
Protocol: Acid-Catalyzed Alkylation
-
Reagents: Benzene (Excess), 1-Octene (or 2-Octene), Lewis Acid Catalyst (AlCl₃, HF, or HZSM-5 Zeolite).
-
Mechanism: Protonation of the alkene forms a carbocation. Hydride shifts occur rapidly, distributing the phenyl attachment along the internal carbons (C2, C3, C4).
-
Purification: Fractional distillation is often insufficient due to overlapping boiling points. Preparative GC or HPLC is required for high-purity isolation of the 3-isomer.
Workflow Diagram: Synthesis & Isomerization
Figure 1: The Friedel-Crafts alkylation pathway demonstrating the inevitability of positional isomers due to hydride shifts [4].
Metabolic Fate & Drug Development Relevance
In metabolic stability assays (e.g., Liver Microsomes), 3-phenyloctane undergoes Phase I oxidation. The benzylic position (C3) is the most reactive site due to the stability of the benzylic radical, despite steric hindrance from the ethyl group.
Metabolic Pathway
-
Benzylic Hydroxylation: CYP450 enzymes introduce a hydroxyl group at C3.
-
Side-Chain Oxidation:
-oxidation at the terminal methyl groups (C8 or ethyl terminal) is a secondary pathway. -
Glucuronidation: The resulting alcohols are conjugated for excretion.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic trajectory. The tertiary benzylic position is the primary site of oxidative attack [5].
Analytical Characterization
For researchers verifying the identity of synthesized or purchased standards, the following spectral markers are diagnostic.
-
¹H NMR (CDCl₃, 400 MHz):
- 7.1–7.3 ppm (m, 5H): Aromatic protons.
- 2.4–2.5 ppm (m, 1H): Benzylic methine proton (C3-H). This multiplet is distinct from the triplet found in 1-phenyloctane.
- 0.8–0.9 ppm (t, 6H): Terminal methyl groups (one from the ethyl branch, one from the pentyl chain).
-
Mass Spectrometry (EI, 70 eV):
-
Molecular Ion:
190. -
Base Peak: Typically
91 (Tropylium ion) or secondary benzylic fragments depending on rearrangement.
-
References
-
PubChem. Octane, 3-phenyl- (Compound Summary). National Library of Medicine.[3][4] Available at: [Link]
-
National Center for Biotechnology Information. computed XLogP3 Data for C14H22. PubChem Database.[5]
- Google Patents.Selective cracking of phenylalkanes (EP0024804A1). Discusses isomer distribution in Friedel-Crafts reactions.
-
Smith, J. N., et al. Studies in detoxication.[6][3][4] 56. The metabolism of alkylbenzenes. Biochem J. 1954.[3][4] Available at: [Link]
Sources
- 1. Octane, 3-phenyl- | C14H22 | CID 519547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Studies in detoxication. 56. The metabolism of alkylbenzenes. Stereochemical aspects of the biological hydroxylation of ethylbenzene to methylphenylcarbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Phenyloctane-1,2-diol | C14H22O2 | CID 139772652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies in detoxication. 60. The metabolism of alkylbenzenes. isoPropylbenzene (cumene) and derivatives of hydratropic acid - PMC [pmc.ncbi.nlm.nih.gov]
